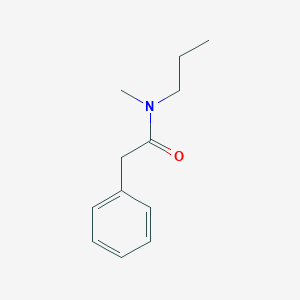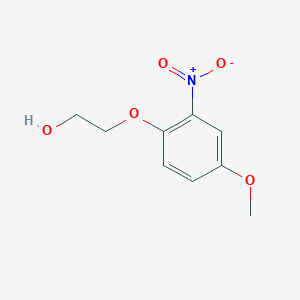![molecular formula C31H26N2O4 B14317989 N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) CAS No. 112304-47-9](/img/no-structure.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is a complex organic compound characterized by its unique structure, which includes two acetylbenzamide groups linked by a methylene bridge through phenylene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) typically involves the reaction of N-acetylbenzamide with a methylene-bridged phenylene compound. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the desired product. Common reagents used in the synthesis include acetic anhydride, methylene chloride, and phenylene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the phenylene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenylene derivatives.
科学研究应用
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
属性
| 112304-47-9 | |
分子式 |
C31H26N2O4 |
分子量 |
490.5 g/mol |
IUPAC 名称 |
N-acetyl-N-[4-[[4-[acetyl(benzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C31H26N2O4/c1-22(34)32(30(36)26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)33(23(2)35)31(37)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3 |
InChI 键 |
BXHSCOTYQSQODJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)


